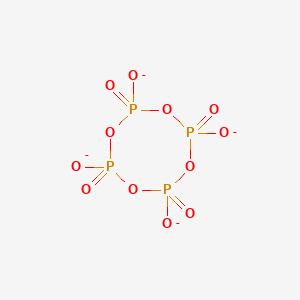

Tetrametaphosphate ion

説明

Structure

3D Structure

特性

CAS番号 |

17121-12-9 |

|---|---|

分子式 |

O12P4-4 |

分子量 |

315.89 g/mol |

IUPAC名 |

2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |

InChI |

InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)/p-4 |

InChIキー |

GIXFALHDORQSOQ-UHFFFAOYSA-J |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |

正規SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |

同義語 |

cyclophos cyclotetraphosphate sodium tetrametaphosphate sodium tetrametaphosphate, monohydrate |

製品の起源 |

United States |

Fundamental Coordination Chemistry of Tetrametaphosphate Anions

Ligand Binding Modes and Coordination Geometries in Metal Complexes of Tetrametaphosphate

The flexibility of the [P₄O₁₂]⁴⁻ ring and the presence of multiple exocyclic and endocyclic oxygen atoms enable it to act as a monodentate, bidentate, or polydentate ligand. This versatility dictates the structure and properties of the resulting metal complexes.

Bidentate Coordination Modes

A bidentate ligand binds to a metal center through two donor atoms. purdue.edulibretexts.org For the tetrametaphosphate anion, this would typically involve two oxygen atoms coordinating to the same metal ion, forming a chelate ring. csbsju.edu The oxygen atoms could originate from the same PO₄ tetrahedron or from adjacent phosphate (B84403) units along the cyclic backbone. The formation of a chelate ring generally imparts greater stability to the complex compared to monodentate coordination, a phenomenon known as the chelate effect. csbsju.edu Despite this, as with monodentate modes, well-characterized examples where tetrametaphosphate acts solely as a bidentate ligand are uncommon. The inherent flexibility of the 12-membered ring often allows for coordination by more than two donor atoms, leading to higher-denticity structures.

Polydentate and Chelating Coordination Architectures

The capacity of tetrametaphosphate to act as a polydentate ligand, binding a single metal ion through three (tridentate) or four (tetradentate) donor atoms, is a well-documented and significant feature of its coordination chemistry. csbsju.edu This chelating ability allows the ligand to wrap around a metal ion, forming highly stable, cage-like structures.

A prime example of tetradentate (κ⁴) coordination is found in the monomeric tin(II) tetrametaphosphate complex, [Sn(P₄O₁₂)]²⁻. In this complex, the tin atom is coordinated by four oxygen atoms from the tetrametaphosphate ring. The resulting geometry is a tetragonal pyramid, with the tin atom situated at the apex and the four coordinating oxygen atoms forming the base. This structure effectively encapsulates the metal ion, showcasing the powerful chelating nature of the [P₄O₁₂]⁴⁻ anion.

Another example involves the formation of mononuclear complexes with early transition metals. The reaction of the tetrametaphosphate anion with certain molybdenum precursors yields a κ³-cyclo-tetrametaphosphate complex, where the ligand acts in a tridentate fashion. researchgate.net

| Complex | Metal Ion | Coordination Mode | Geometry | Source |

| [Sn(P₄O₁₂)]²⁻ | Tin(II) | Tetradentate (κ⁴) | Tetragonal Pyramidal | acs.org |

| Mo-complex | Molybdenum | Tridentate (κ³) | - | researchgate.net |

Bridging Coordination in Multinuclear Complexes

Beyond chelating a single metal center, the tetrametaphosphate anion is an excellent bridging ligand, capable of linking two or more metal centers to form multinuclear complexes and coordination polymers. nih.gov Its size and multiple donor sites allow it to span significant distances and adopt various bridging topologies.

A definitive example is the binary dimeric chromium(II) complex, [Cr₂(P₄O₁₂)₂]⁴⁻. In this structure, two tetrametaphosphate ligands bridge two chromium centers. Each ligand is described as adopting a bis(μ₂,κ²,κ²) coordination mode. This notation indicates that each ligand bridges two metal centers (μ₂), and on each metal, it binds in a bidentate fashion (κ²). This intricate arrangement results in a stable dimeric structure held together by the robust tetrametaphosphate scaffolds. acs.org

Stereochemical Aspects of Tetrametaphosphate Coordination Compounds

The stereochemistry of coordination compounds describes the three-dimensional arrangement of ligands around a central metal ion. ntu.edu.sg Complexes involving polydentate ligands like tetrametaphosphate can often adopt specific spatial arrangements, leading to various forms of stereoisomerism, including optical isomerism. scienceinfo.comslideshare.net

Octahedral complexes with bidentate or polydentate ligands are classic examples where chirality can arise. scienceinfo.com If a metal complex has a structure that is not superimposable on its mirror image, it is considered chiral and will have a pair of enantiomers (optical isomers). libretexts.org For instance, an octahedral complex containing three bidentate ligands, such as [M(en)₃]ⁿ⁺, is chiral. By analogy, a hypothetical octahedral complex where three tetrametaphosphate ligands each act in a bidentate fashion would also be chiral.

The complex structures formed by tetrametaphosphate naturally lead to stereochemical considerations. The wrapping of the flexible P₄O₁₂ ring around a metal can occur in a specific "handedness," creating a chiral environment at the metal center.

Chiral Recognition in Tetrametaphosphate-Metal Systems

Chiral recognition is a process where a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. nih.gov This is a critical concept in asymmetric catalysis and separation science. rsc.org

While the synthesis of chiral-at-metal complexes using achiral ligands is a known strategy, specific research into chiral recognition phenomena involving tetrametaphosphate-metal systems is not widely documented. However, the principles of stereochemistry suggest that such recognition is possible. A chiral tetrametaphosphate complex, by its nature, provides a chiral environment. This chiral pocket or surface could, in theory, exhibit preferential binding or reactivity toward one enantiomer of a chiral substrate over the other. The development of such systems remains an intriguing area for future exploration in the field of inorganic stereochemistry.

Isomerism in Metal-Tetrametaphosphate Complexes

The tetrametaphosphate anion, [P₄O₁₂]⁴⁻, a cyclic polyphosphate, exhibits a variety of coordination modes when interacting with metal centers, leading to the potential for several types of isomerism. Isomers are compounds that share the same chemical formula but have different arrangements of atoms. In the context of metal-tetrametaphosphate complexes, the primary forms of isomerism observed are structural isomerism, arising from different connectivity of the atoms, and stereoisomerism, which involves different spatial arrangements of the same atoms.

A significant form of structural isomerism in metal-tetrametaphosphate complexes is coordination isomerism . This arises from the different ways the tetrametaphosphate ligand can bind to one or more metal centers. The ligand can act as a monodentate, bidentate, tridentate, or even tetradentate chelating agent to a single metal ion. Furthermore, it can function as a bridging ligand, connecting two or more metal centers. For instance, a dimeric chromium(II) complex, [Cr₂(P₄O₁₂)₂]⁴⁻, features the tetrametaphosphate acting as a bis(μ₂,κ²,κ²) bridging ligand. uomustansiriyah.edu.iq In contrast, a tin(II) complex, [Sn(P₄O₁₂)]²⁻, showcases a κ⁴ coordination mode where the tin atom is bonded to four oxygen atoms of a single tetrametaphosphate ligand. uomustansiriyah.edu.iq These different coordination patterns result in distinct structural isomers with potentially different chemical and physical properties.

Another potential type of isomerism is linkage isomerism , although less common for the tetrametaphosphate ligand itself. Linkage isomerism occurs when a ligand can coordinate to a metal center through different donor atoms. youtube.comresearchgate.net While the primary donor atoms in the tetrametaphosphate anion are the oxygen atoms, the presence of other ambidentate ligands in the coordination sphere could lead to this form of isomerism.

Geometric isomerism , a form of stereoisomerism, is also a possibility in octahedral or square planar complexes containing tetrametaphosphate ligands. nih.govdigitellinc.com This type of isomerism involves the different spatial arrangements of ligands around the central metal ion, leading to cis and trans isomers. For example, in a hypothetical octahedral complex with the formula [M(P₄O₁₂)(L)₂]ⁿ⁻ (where L is a monodentate ligand), the two L ligands could be positioned adjacent to each other (cis) or opposite to each other (trans), resulting in two distinct geometric isomers. The specific conformation of the tetrametaphosphate ring can influence which isomer is favored.

Finally, optical isomerism can arise in chiral metal-tetrametaphosphate complexes. northwestern.edu A complex is chiral if its mirror image is non-superimposable. This can occur, for instance, in tetrahedral complexes with four different ligands or in certain octahedral complexes where the arrangement of chelating ligands, including the tetrametaphosphate ring in a particular conformation, lacks a plane of symmetry.

The study of isomerism in metal-tetrametaphosphate complexes is an active area of research. The ability of the tetrametaphosphate ligand to adopt various coordination modes and conformations provides a rich landscape for the formation of a wide array of isomeric structures, each with unique structural and potentially functional properties. The characterization of these isomers is often accomplished using techniques such as X-ray crystallography and NMR spectroscopy.

Electronic Structure and Bonding Analysis in Tetrametaphosphate Ligand Systems

Orbital Interactions in Metal-Tetrametaphosphate Bonds

The bonding in metal-tetrametaphosphate complexes can be effectively described using Ligand Field Theory, which considers the interactions between the metal's valence d-orbitals and the orbitals of the surrounding ligands. youtube.com The tetrametaphosphate anion, [P₄O₁₂]⁴⁻, primarily functions as a hard, anionic oxygen-donor ligand. The lone pairs on the oxygen atoms of the phosphate groups are the primary source of electrons for the formation of coordinate covalent bonds with the metal center.

The interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into different energy levels. In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. youtube.com In a tetrahedral complex, the splitting is inverted, with a lower-energy e set and a higher-energy t₂ set. youtube.com The magnitude of this splitting, denoted as Δ_o (for octahedral) or Δ_t (for tetrahedral), is influenced by the nature of the metal ion and the ligand. As an oxygen-donor ligand, tetrametaphosphate is expected to be a relatively weak-field ligand, resulting in a smaller Δ value compared to strong-field ligands like cyanide.

The primary orbital interactions involve the donation of electron density from the oxygen p-orbitals of the tetrametaphosphate ligand to the empty or partially filled d-orbitals of the metal, forming σ-bonds. The geometry of the complex determines which d-orbitals are most involved in this σ-bonding. For example, in an octahedral complex, the d_z² and d_x²-y² orbitals (the e_g set) point directly towards the ligands and are therefore primarily involved in σ-bonding, leading to their destabilization.

In addition to σ-bonding, π-interactions can also occur. The oxygen atoms of the tetrametaphosphate ligand have filled p-orbitals that can overlap with the metal's t₂g orbitals (in an octahedral field) to form π-bonds. This interaction involves the donation of electron density from the ligand to the metal (L→M π-donation), which generally results in a decrease in the ligand field splitting energy.

Charge Distribution within Tetrametaphosphate Coordination Spheres

The formation of coordinate bonds results in a delocalization of charge. Electron density is donated from the oxygen atoms of the tetrametaphosphate to the metal ion. This charge donation reduces the effective positive charge on the metal center and distributes some of the negative charge of the ligand over the entire complex. The extent of this charge transfer depends on the electronegativity of the metal ion and the nature of the other ligands in the coordination sphere.

Theoretical calculations, such as Mulliken population analysis, can provide a quantitative picture of the charge distribution by assigning partial charges to each atom in the complex. northwestern.edu These calculations often reveal that the negative charge is not localized solely on the oxygen atoms but is spread across the phosphate groups and, to some extent, onto the metal center. For instance, in complexes with highly charged cations, the charge-assisted hydrogen bonding interactions with other molecules in the second coordination sphere can also influence the charge distribution. nih.gov

Advanced Synthetic Methodologies for Tetrametaphosphate Species

Strategies for the Preparation of Cyclic Tetrametaphosphate Anions

The formation of the tetrametaphosphate ring can be achieved through several strategic approaches, primarily involving the manipulation of linear phosphate (B84403) precursors or the controlled condensation of smaller phosphate units.

Cyclization Reactions of Linear Phosphate Precursors

A prominent method for synthesizing cyclic tetrametaphosphates involves the thermal treatment of linear polyphosphates. This strategy is based on the reversible transition between higher linear phosphates and the cyclic tetrametaphosphate structure. akjournals.com The process typically involves preparing an amorphous, glassy phase of polyphosphates which is then induced to decompose and recrystallize into the desired cyclic product. akjournals.com

For instance, binary cyclo-tetraphosphates such as c-Zn₂-xMgₓP₄O₁₂ and c-Zn₂-xCaₓP₄O₁₂ have been synthesized using this approach. akjournals.com The synthesis is generally a two-step procedure:

Vitrification: A stoichiometric mixture of starting materials (e.g., ZnO, MgO, and (NH₄)₂HPO₄) is heated to a high temperature (around 850 °C) and then rapidly cooled to form a polyphosphate glass. This glass consists of amorphous, high-molecular-weight linear phosphates. akjournals.comscispace.com

Recrystallization: The resulting glass is then heated at a lower temperature for a specific duration (e.g., 30 minutes). This step facilitates the decomposition of the linear chains and their recrystallization into the microcrystalline cyclo-tetrametaphosphate product. akjournals.com

An exothermic process observed in differential thermal analysis (DTA) curves corresponds to the reaction where the intermediate higher linear phosphates form the binary tetrametaphosphate. akjournals.com

| Step | Description | Typical Temperature | Product State | Reference |

|---|---|---|---|---|

| 1. Vitrification | Heating of precursor materials (metal oxides and phosphate source) followed by rapid cooling. | ~850 °C | Amorphous polyphosphate glass (linear chains) | akjournals.com |

| 2. Recrystallization | Isothermal heating of the glass to induce cyclization. | Lower than vitrification temp. | Microcrystalline cyclo-tetrametaphosphate | akjournals.com |

Hydrolysis and Condensation Pathways for Ring Formation

The tetrametaphosphate ring can also be formed from smaller phosphate units through condensation and hydrolysis reactions. When orthophosphoric acid is condensed using a carbodiimide (B86325) in a non-aqueous solvent like N,N,N′,N′-tetramethylurea, a mixture of cyclic ultraphosphates is formed. researchgate.netelectronicsandbooks.com Through controlled hydrolysis of this mixture, a complete series of cyclic metaphosphates, from trimetaphosphate to decametaphosphate, can be generated and subsequently separated. researchgate.netacs.org

A highly efficient and simple route to an organic-soluble form of the anion, dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻), has been developed. acs.orgmit.edunih.gov This method involves the treatment of a tetrametaphosphate salt, such as [PPN]₄[P₄O₁₂] (where PPN is bis(triphenylphosphine)iminium), with trifluoroacetic anhydride (B1165640) in wet acetone (B3395972). acs.orgmit.edunih.gov The trifluoroacetic anhydride reacts with trace water to generate trifluoroacetic acid in situ, which then protonates the [P₄O₁₂]⁴⁻ anion. acs.orgmit.edu This procedure is notable for its high yield (94%) and simplicity, as it can be performed on a gram scale under open-air conditions using standard commercial reagents. acs.orgmit.edu The resulting dihydrogen tetrametaphosphate salt, [PPN]₂[P₄O₁₂H₂], is a versatile precursor for further derivatization. acs.orggoogle.com

Synthesis of Derivatized Tetrametaphosphate Compounds

The reactivity of the tetrametaphosphate ion allows for the synthesis of a wide array of derivatized compounds, either by modifying the oxygen centers of the ring or by incorporating the entire ring as a ligand in a metal complex.

Functionalization at Phosphate Oxygen Centers

A powerful strategy for functionalizing the tetrametaphosphate ring begins with its activation. The dihydrogen tetrametaphosphate anion, [P₄O₁₂H₂]²⁻, reacts with a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC) to yield the highly reactive tetrametaphosphate anhydride, [P₄O₁₁]²⁻. acs.orgnih.govacs.org This anhydride serves as a potent tetraphosphorylating agent. nih.gov

This activated intermediate readily reacts with a variety of nucleophiles under anhydrous conditions, leading to the formation of monosubstituted tetrametaphosphate derivatives. nih.gov The reaction involves the ring-opening of the anhydride bridge by the nucleophile. For example:

Alcohols: Reaction with methanol (B129727) yields the monohydrogen tetrametaphosphate methyl ester, [P₄O₁₀(OH)(OMe)]²⁻, in 96% yield. acs.orgnih.gov Other alcohols and phenols, such as the fluorophore 4-methylumbelliferone, also react rapidly in the presence of a base like triethylamine. nih.gov

Amines: Primary and secondary amines (e.g., propargylamine, diethylamine, morpholine) react to form stable tetrametaphosphate phosphoramidates containing a P-N bond. nih.gov

Other Nucleophiles: The reaction scope extends to phosphate anions and even carbon-based nucleophiles like the Wittig reagent methylidene triphenylphosphorane. nih.gov

| Nucleophile (Nuc¹) | Resulting Functional Group | Product Anion | Yield | Reference |

|---|---|---|---|---|

| Methanol | Methyl Ester | [P₄O₁₀(OH)(OMe)]²⁻ | 96% | acs.orgnih.gov |

| 4-Methylumbelliferone | Fluorophore Ester | [P₄O₁₁(C₁₀H₇O₃)]³⁻ | 91% | nih.gov |

| Diethylamine | Phosphoramidate | [P₄O₁₁N(C₂H₅)₂]³⁻ | Near Quantitative | nih.gov |

| Propargylamine | Phosphoramidate | [P₄O₁₁NHCH₂C≡CH]³⁻ | Near Quantitative | nih.gov |

| Methylidene triphenylphosphorane | Phosphorus Ylide | [Ph₃PCHP₄O₁₁]³⁻ | 94% | nih.gov |

Ligand Exchange Reactions in Tetrametaphosphate Complexes

The tetrametaphosphate anion can act as a multidentate ligand, coordinating to metal centers to form inorganic complexes. A novel strategy to synthesize such complexes is through protonolysis. acs.orgmit.edu The diacidic nature of [P₄O₁₂H₂]²⁻ makes it an excellent precursor for reactions with metal amide complexes. acs.org For example, deprotonation of [PPN]₂[P₄O₁₂H₂] by metal(II) bis(hexamethyldisilazide) complexes of tin (Sn(HMDS)₂) and chromium (Cr(HMDS)₂(THF)₂) leads to the formation of tetrametaphosphate complexes, with the volatile byproduct HN(SiMe₃)₂ being easily removed. acs.org This reaction results in:

A monomeric tin(II) κ⁴ tetrametaphosphate, [Sn(P₄O₁₂)]²⁻, isolated in 78% yield. acs.orgnih.gov

A binary dimeric chromium(II) bis(μ₂,κ²,κ²) derivative, [Cr₂(P₄O₁₂)₂]⁴⁻, isolated in 82% yield. acs.orgnih.gov

Furthermore, direct ligand exchange reactions with various metal sources produce mononuclear metaphosphate complexes. researchgate.net In these syntheses, labile ligands such as acetonitrile (B52724) (CH₃CN) or chloride (Cl⁻) on a starting metal complex are replaced by the tetrametaphosphate anion. Treatment of [TBA]₄[P₄O₁₂] (TBA = tetra-n-butylammonium) with metal sources like (CH₃CN)₃Mo(CO)₃ and VOF₃ leads to the rapid formation of complexes such as [(P₄O₁₂)Mo(CO)₃]⁴⁻ and [(P₄O₁₂)VOF₂]³⁻ in good yields. researchgate.net

Green Chemistry Approaches in Tetrametaphosphate Synthesis

While specific "green" methodologies for tetrametaphosphate are still emerging, several existing synthetic routes align with the principles of green chemistry by emphasizing efficiency, safety, and mild conditions.

The synthesis of dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻) from its corresponding salt via protonation with in situ generated acid is a prime example. acs.orgmit.edu This method is highly atom-economical, proceeds in near-quantitative yield, and operates under ambient, open-air conditions. acs.orgmit.edu It avoids harsh reagents and complex purification steps, relying on the differential solubility of the product and byproduct for simple isolation. acs.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a promising green chemistry approach for phosphate chemistry. acs.org While the direct mechanochemical synthesis of tetrametaphosphate has not been detailed, the technique has been successfully applied to the reactions of other condensed phosphates, such as the conversion of sodium trimetaphosphate (Na₃P₃O₉) to phosphite (B83602) using sodium hydride. acs.org This solvent-free method demonstrates the potential for solid-state reactions to provide sustainable pathways for producing phosphorus compounds, an approach that could conceivably be adapted for tetrametaphosphate synthesis. acs.org

Solvent-Free Synthetic Protocols

Solvent-free synthesis, often employing thermal methods, represents a significant step towards more sustainable chemical production by eliminating the need for large quantities of solvents. rsc.org High-temperature solid-state reactions are a primary example of this approach for producing binary metal tetrametaphosphates.

One established strategy involves the thermal treatment of metal chlorides (MCl₂) with monohydrogen phosphates ([H₂PO₄]⁻) at temperatures of 600 °C or higher. rsc.org This process leads to the formation of binary oligomeric systems with the general formula M₂P₄O₁₂. rsc.org These thermal dehydration and condensation reactions have been successfully applied to synthesize various divalent metal tetrametaphosphates. sciencepublishinggroup.com

Table 1: Examples of Solvent-Free Thermal Synthesis of Metal Tetrametaphosphates

| Metal Tetrametaphosphate | Precursors | Temperature | Reference |

|---|---|---|---|

| c-Ni₂P₄O₁₂ | Nickel(II) salts and phosphoric acid | >600 °C | sciencepublishinggroup.com |

| c-Mn₂P₄O₁₂ | Manganese(II) salts and phosphoric acid | >600 °C | rsc.orgsciencepublishinggroup.com |

| Zn₂P₄O₁₂ | Zinc(II) salts and phosphoric acid | High Temperature | sciencepublishinggroup.com |

| Co₂P₄O₁₂ | Cobalt(II) salts and phosphoric acid | High Temperature | rsc.org |

This table summarizes the general conditions for the synthesis of various metal tetrametaphosphates via high-temperature, solvent-free methods.

Catalyst-Mediated Tetrametaphosphate Formation

The formation of specific tetrametaphosphate species can be effectively mediated by chemical reagents that facilitate key reaction steps, such as protonation, in non-aqueous environments. A significant advancement is the synthesis of the organic-soluble dihydrogen tetrametaphosphate dianion, [P₄O₁₂H₂]²⁻, which serves as a potent precursor for a variety of derivatives. mit.edunih.gov

This synthesis is achieved by treating a salt of tetrametaphosphate, such as [PPN]₄[P₄O₁₂] (where PPN is bis(triphenylphosphine)iminium), with trifluoroacetic anhydride (TFAA) in acetone that contains a small amount of water. nih.govacs.org The TFAA reacts with water to generate trifluoroacetic acid (TFA) in situ. mit.eduacs.org This strong Brønsted acid then protonates the [P₄O₁₂]⁴⁻ anion to yield the desired [P₄O₁₂H₂]²⁻. mit.eduacs.org This simple, high-yield procedure can be performed on a gram scale using standard lab conditions. acs.org The resulting dihydrogen tetrametaphosphate can be further reacted with dehydrating agents like N,N′-dicyclohexylcarbodiimide (DCC) to produce the highly reactive tetrametaphosphate anhydride, [P₄O₁₁]²⁻. nih.govacs.org

Table 2: Reagent-Mediated Synthesis of Dihydrogen Tetrametaphosphate and its Anhydride

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| [PPN]₂[P₄O₁₂H₂] | [PPN]₄[P₄O₁₂] | Trifluoroacetic anhydride, H₂O | Acetone | 94% | nih.gov |

This table outlines the high-yield synthesis of key tetrametaphosphate precursors mediated by specific reagents.

Purification and Isolation Techniques for Tetrametaphosphate Products

The successful synthesis of tetrametaphosphate compounds is critically dependent on effective purification and isolation methods. Chromatographic separations and controlled crystallization are the principal techniques used to obtain high-purity tetrametaphosphate products.

Chromatographic Separations of Tetrametaphosphate Isomers

While the this compound (a cyclic P₄O₁₂⁴⁻ ring) does not have isomers in the traditional sense, synthetic preparations often yield mixtures containing other polyphosphates. These include cyclic phosphates of different ring sizes (e.g., trimetaphosphate) and various linear phosphates. Chromatography is an indispensable tool for separating tetrametaphosphate from these related impurities. rotachrom.com

Anion-exchange chromatography is a well-established method for the purification of sodium tetrametaphosphate. acs.org High-performance liquid chromatography (HPLC) is also widely used. Both anion-exchange and reverse-phase HPLC are effective for purifying linear tetraphosphates and their derivatives, such as nucleoside tetraphosphates. nih.govraineslab.com These techniques separate the phosphate species based on differences in charge, size, and polarity, allowing for the isolation of pure tetrametaphosphate compounds as their corresponding salts (e.g., triethylammonium (B8662869) salts). nih.govraineslab.com

Table 3: Chromatographic Methods for Tetrametaphosphate Purification

| Technique | Application | Mobile Phase Example | Reference |

|---|---|---|---|

| Anion-Exchange Chromatography | Purification of sodium tetrametaphosphate | Not specified | acs.org |

| Anion-Exchange HPLC | Purification of linear tetraphosphates | Triethylammonium acetate (B1210297) buffer | nih.govraineslab.com |

This table summarizes key chromatographic techniques used to separate tetrametaphosphate from other phosphate species.

Crystallization Methodologies for Tetrametaphosphate Salts

Crystallization is the definitive step for isolating tetrametaphosphate salts in a solid, high-purity form. The choice of methodology depends on the specific salt's solubility properties in various organic solvents.

A common and effective technique is solvent-antisolvent crystallization. This involves dissolving the crude tetrametaphosphate salt in a suitable solvent, such as dichloromethane, and then inducing crystallization by adding a miscible antisolvent in which the salt is insoluble, like diethyl ether. rsc.orgrsc.org This process can be performed by dropwise addition of the antisolvent or by slow vapor diffusion of the antisolvent into the solution, which often yields high-quality crystals suitable for X-ray diffraction. rsc.orgrsc.org

Another method involves crystallization from a single solvent. For instance, the dihydrogen tetrametaphosphate salt [PPN]₂[P₄O₁₂H₂] can be effectively isolated because it has low solubility in acetone and precipitates directly from the reaction mixture. mit.edugoogle.com This simplifies the purification process, as the byproduct, [PPN][CF₃COO], remains dissolved in the acetone. mit.eduacs.org

Table 4: Crystallization Solvents for Tetrametaphosphate Salts

| Tetrametaphosphate Salt | Technique | Solvent System | Reference |

|---|---|---|---|

| [PPN]₂[P₄O₁₂H₂] | Precipitation | Acetone | mit.edugoogle.com |

| Metal-complexed tetrametaphosphates | Solvent-Antisolvent | Dichloromethane / Diethyl Ether | rsc.orgrsc.org |

| [TBA]₃[(P₄O₁₂)Mo(CO)₂(η³-C₃H₅)] | Solvent-Antisolvent | Dichloromethane / Diethyl Ether | rsc.org |

*This table provides examples of solvent systems and techniques used for the crystallization of various tetrametaphosphate salts. (Note: A trimetaphosphate example is included to illustrate a common crystallization technique for related cyclophosphates.)

Advanced Structural Elucidation Techniques for Tetrametaphosphate Systems

Single-Crystal X-ray Diffraction Studies of Tetrametaphosphate Salts and Complexes

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. It has been pivotal in understanding the solid-state structures of various tetrametaphosphate salts and complexes. acs.orgmit.edu

Analysis of Tetrametaphosphate Ring Conformation in Solid State

The conformation of the (P₄O₁₂)⁴⁻ ring is a key structural feature. X-ray diffraction studies have revealed that the tetrametaphosphate ring can adopt different conformations in the solid state, depending on the counter-ions and the crystal packing forces. ias.ac.in For instance, in the bis(triphenylphosphine)iminium ([PPN]⁺) salt of dihydrogen tetrametaphosphate, [PPN]₂[H₂P₄O₁₂], the dianion exhibits Cᵢ symmetry. acs.org In this structure, the hydrogen atoms are in a 1,5 disposition and form intramolecular hydrogen bonds. acs.org The two six-membered rings within the bicyclic structure of the anhydride (B1165640) of dihydrogen tetrametaphosphate, [P₄O₁₁]²⁻, adopt boat and chair conformations. acs.org

In metal complexes, the coordination of the tetrametaphosphate ligand to the metal center significantly influences its conformation. For example, in the tin(II) κ⁴ tetrametaphosphate complex, [Sn(P₄O₁₂)]²⁻, the anion has C₄ᵥ symmetry, with the tin atom positioned above the four oxygen atoms of the ring, resulting in a tetragonal pyramidal geometry. acs.orgmit.edu In contrast, in a dimeric chromium(II) complex, [Cr₂(P₄O₁₂)₂]⁴⁻, the tetrametaphosphate ligand acts as a bridging ligand. acs.org In some molybdenum and vanadium complexes, the [P₄O₁₂]⁴⁻ anion behaves as a tridentate ligand, with one of the metaphosphate groups not directly bonded to the metal. researchgate.net

Intermolecular Interactions and Packing in Tetrametaphosphate Crystal Lattices

In the crystal structure of [PPN]₂[H₂P₄O₁₂], a prominent feature is the presence of intramolecular hydrogen bonds between the acidic protons and neighboring P–O⁻ groups. acs.org The analysis of intermolecular distances can reveal the presence and nature of these structure-forming interactions. mdpi.com The packing of molecules within a crystal is often a result of a balance between attractive and repulsive forces, aiming to achieve a state of minimum energy. nih.gov

Solution-State Structural Analysis of Tetrametaphosphate Using Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.

Phosphorus-31 NMR Chemical Shift Anisotropy

Phosphorus-31 (³¹P) NMR is particularly well-suited for studying phosphate (B84403) compounds. The chemical shift of a phosphorus nucleus is sensitive to its local electronic environment. illinois.edu The chemical shift anisotropy (CSA) provides information about the three-dimensional distribution of electron density around the phosphorus nucleus and is influenced by factors such as bond lengths and angles. illinois.eduosti.gov

In the context of tetrametaphosphates, ³¹P NMR chemical shift anisotropy can help in distinguishing between different phosphate species, such as linear and cyclic phosphates. researchgate.netmit.edu For instance, the ³¹P CSA values for cyclic metaphosphates are often different from those of linear polyphosphates. researchgate.netmit.edu The ³¹P ∆cs values for metal(IV) phosphates have been discussed in terms of P-O distances, indicating that this parameter can aid in the elucidation of local structures. osti.gov

Multidimensional NMR for Elucidating Connectivity and Dynamics

Multidimensional NMR techniques, such as 2D NMR, provide even more detailed structural information by correlating the signals of different nuclei within a molecule. acs.orgnih.govbitesizebio.comucl.ac.uk These techniques can be used to establish connectivity between atoms and to study dynamic processes such as conformational changes and chemical exchange. ucl.ac.uk

For example, the reaction of dihydrogen tetrametaphosphate with a tin(II) amide complex resulted in a new species with a singlet in its ³¹P{¹H} NMR spectrum, indicating a symmetrical environment for the phosphorus atoms in solution. mit.edu The fluxional behavior of dihydrogen tetrametaphosphate in solution is reflected in its ³¹P{¹H} NMR spectrum, which shows a single singlet resonance, suggesting that the terminal acidic hydrogens are not localized on the NMR timescale. google.com In more complex systems, multidimensional NMR can be crucial for assigning signals and understanding the intricate network of interactions. nih.govbitesizebio.com

Vibrational Spectroscopic Characterization of Tetrametaphosphate

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ias.ac.inrsc.orgufop.brnih.gov These techniques are sensitive to the symmetry of the molecule and the nature of its chemical bonds. sci-hub.strsc.org

The vibrational spectra of tetrametaphosphates are characterized by bands corresponding to the stretching and bending vibrations of the PO₂ and P-O-P groups. ias.ac.in The frequencies of these vibrations can be used to deduce the symmetry of the (P₄O₁₂)⁴⁻ ion in different crystalline environments. For example, in Fe₂P₄O₁₂ and Ni₂P₄O₁₂, the (P₄O₁₂)⁴⁻ ion is suggested to have Cᵢ symmetry, while in Zn₂P₄O₁₂, it is proposed to have C₂ᵥ symmetry based on the analysis of their vibrational spectra. ias.ac.in

The P-O stretching vibrations of the PO₂ group are typically observed at higher frequencies than those of the P-O-P bridge due to the stronger bond character of the former. ias.ac.in For instance, in the Raman spectrum of Fe₂P₄O₁₂, the asymmetric PO₂ stretching modes are assigned to bands in the 1206-1323 cm⁻¹ region, while the symmetric P-O-P stretching vibrations are observed at lower wavenumbers. ias.ac.in The bending modes of the PO₂ and P-O-P groups appear at even lower frequencies. ias.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within the tetrametaphosphate ion by measuring the absorption of infrared radiation, which induces vibrational excitations in its covalent bonds. msu.edunih.gov The resulting spectrum provides a unique fingerprint based on the molecule's vibrational modes, such as stretching and bending. msu.edunih.gov

The vibrational spectrum of the this compound is primarily characterized by the vibrations of its PO₂ and P-O-P groups. colby.edu The P-O bonds within the terminal PO₂ groups are stronger than those in the P-O-P bridges, causing their vibrational frequencies to appear at higher wavenumbers. renishaw.com Research on metal tetrametaphosphates, such as Fe₂P₄O₁₂, Ni₂P₄O₁₂, and Zn₂P₄O₁₂, has provided detailed assignments for these modes. colby.edurenishaw.com

Key vibrational regions for the this compound include:

Asymmetric PO₂ Stretching: These high-energy vibrations typically appear in the 1200-1300 cm⁻¹ region. researchgate.net For example, in Fe₂P₄O₁₂, a strong absorption band is observed at 1263 cm⁻¹. renishaw.com

Symmetric PO₂ Stretching: These modes are found at slightly lower frequencies, generally between 1000 cm⁻¹ and 1190 cm⁻¹. researchgate.net

Asymmetric P-O-P Stretching: The stretching of the bridging oxygen atoms in the ring structure gives rise to bands in the 900-1030 cm⁻¹ range. researchgate.net In Fe₂P₄O₁₂, this mode is assigned to a band at 1030 cm⁻¹. renishaw.com

Symmetric P-O-P Stretching: These vibrations are observed in the 600-830 cm⁻¹ region. researchgate.net For iron tetrametaphosphate, they appear around 730 and 705 cm⁻¹ in the infrared spectrum. renishaw.com

Deformation and Bending Modes: Lower frequency regions of the spectrum correspond to the deformation and bending vibrations of the PO₂ groups (around 430-635 cm⁻¹) and the P-O-P bridges (below 420 cm⁻¹). renishaw.com

The absence of absorption bands around 3300 cm⁻¹, which would correspond to O-H stretching, can help differentiate the cyclic tetrametaphosphate from linear polyphosphates that possess hydroxyl end groups. researchgate.net

Raman Spectroscopy for Ring Deformation Analysis

Raman spectroscopy is a complementary vibrational technique that provides critical information on the structural framework of the this compound, particularly its ring deformations. spectroscopyonline.com It detects light scattered from the molecule after it has been excited by a laser, revealing vibrational modes that may be weak or absent in FTIR spectra, especially highly symmetric vibrations. spectroscopyonline.com

Analysis of the Raman spectra of various tetrametaphosphates reveals key bands: renishaw.com

PO₂ Stretching Modes: Asymmetric and symmetric PO₂ stretching vibrations are observed at high frequencies, such as the multiple Raman lines between 1206 cm⁻¹ and 1323 cm⁻¹ for Fe₂P₄O₁₂. renishaw.com

P-O-P Stretching Modes: The symmetric P-O-P stretching vibrations, which are strong in the Raman spectrum, are found in the 670-815 cm⁻¹ range. renishaw.com The asymmetric stretches appear between 895 cm⁻¹ and 1015 cm⁻¹. renishaw.com

Ring and Group Deformations: Lower-frequency bands correspond to the bending and deformation vibrations of the PO₂ and P-O-P groups. These vibrations, particularly the low-frequency modes below 400 cm⁻¹, are directly related to the conformation and potential strain of the tetrametaphosphate ring. renishaw.comspectroscopyonline.com

The following table summarizes the characteristic vibrational frequencies observed for various metal tetrametaphosphates using both FTIR and Raman spectroscopy. renishaw.com

| Vibrational Mode | Fe₂P₄O₁₂ (cm⁻¹) | Ni₂P₄O₁₂ (cm⁻¹) | Zn₂P₄O₁₂ (cm⁻¹) |

| FTIR | |||

| Asymmetric PO₂ Stretch | 1263 | 1270 | 1285 |

| Symmetric PO₂ Stretch | 1115 | 1120 | 1120 |

| Asymmetric P-O-P Stretch | 1030 | 1020 | 1010 |

| Symmetric P-O-P Stretch | 730, 705 | 740, 710 | 745 |

| Raman | |||

| Asymmetric PO₂ Stretch | 1323, 1300, 1277, 1259, 1206 | 1310, 1280, 1265, 1210 | 1285, 1220 |

| Symmetric PO₂ Stretch | 1160, 1138, 1057 | 1160, 1140, 1060 | 1170, 1125, 1060 |

| Asymmetric P-O-P Stretch | 1015, 960, 895 | 1000, 950, 900 | 1010, 950 |

| Symmetric P-O-P Stretch | 815, 679 | 800, 690 | 790, 700 |

| P-O-P Bending | 400, 386, 338, 272, 221, 199, 170 | 410, 390, 340, 280, 230, 200 | 415, 395, 350, 290, 240 |

Mass Spectrometric Approaches for Tetrametaphosphate Characterization

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of ions by measuring their mass-to-charge ratio (m/z). libretexts.org For the this compound, soft ionization methods are particularly crucial.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing non-volatile and thermally sensitive species like polyphosphates directly from a solution. renishaw.com The method involves creating a fine spray of charged droplets, from which gas-phase ions of the analyte are generated with minimal fragmentation. acs.org

The high selectivity of ESI-MS allows for the detection and characterization of different polyphosphate species, including the this compound, in a mixture without requiring prior separation steps like ion chromatography. renishaw.comresearchgate.net This is a significant advantage over traditional UV-based detection methods that necessitate such separations. renishaw.com Studies have demonstrated that ESI-MS can effectively distinguish between various polyphosphate oligomers, such as trimetaphosphate and tetrapolyphosphate, in the same solution. researchgate.net

In negative-ion mode, tetrametaphosphate can be observed as various species, depending on the solution conditions and the charge state of the ion. The technique is highly sensitive, with detection limits reported to be in the range of 1 to 10 ng/mL for polyphosphates. renishaw.com However, quantitative analysis can be challenging due to ion suppression effects, where the signal of one species is diminished by the presence of other ions or high salt concentrations. renishaw.com

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of an ion's elemental formula. colby.edu This capability is critical for distinguishing between ions that may have the same nominal mass but different elemental compositions. colby.edu For the this compound ([P₄O₁₂]⁴⁻), HRMS can confirm its formula by measuring its exact mass with a high degree of precision.

Furthermore, the high resolving power of HRMS allows for the detailed analysis of an ion's isotopic distribution. colby.edulibretexts.org Every element exists as a mixture of natural isotopes (e.g., ¹⁶O, ¹⁷O, ¹⁸O). slu.se HRMS can resolve the mass peaks corresponding to the different isotopologues of the this compound—that is, molecules that differ only in their isotopic composition. colby.edu

For example, the monoisotopic mass of the most abundant [¹⁶O₁₂³¹P₄]⁴⁻ ion can be distinguished from less abundant isotopologues containing one or more ¹⁸O atoms. The theoretical isotopic pattern can be calculated based on the natural abundances of the isotopes of phosphorus and oxygen. slu.se By comparing the experimentally measured isotopic distribution from HRMS with the theoretical pattern, researchers can definitively confirm the identity of the this compound, even in complex biological or environmental samples. colby.edursc.org This ability to analyze the isotopic fingerprint is a powerful tool for validating the presence of the target compound. rsc.org

X-ray Absorption Spectroscopy (XAS) for Probing Metal-Tetrametaphosphate Interactions

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. It is particularly useful for investigating the coordination environment and bonding characteristics of phosphorus within the this compound, especially when it is complexed with metal ions.

X-ray Absorption Near-Edge Structure (XANES)

The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum, which includes the pre-edge and the absorption edge, is highly sensitive to the oxidation state and coordination chemistry of the absorbing element. For tetrametaphosphate systems, P K-edge XANES is used to probe the environment of the phosphorus atoms.

When tetrametaphosphate coordinates with a transition metal, distinct features can appear in the P K-edge XANES spectrum. Pre-edge peaks, which are typically weak, can arise from electronic transitions that are enabled by the covalent mixing of phosphorus orbitals with the d-orbitals of the metal ion. mdpi.com The presence and intensity of these pre-edge features provide direct insight into the nature of the metal-phosphate bond. mdpi.com For example, studies on other metal-phosphate systems have shown that P-3p/O-2p/Co-3d orbital hybridization leads to distinct pre-edge peaks, confirming the binding of phosphate to cobalt centers. mdpi.com This makes XANES a powerful tool for characterizing the covalent interactions between the this compound and metal centers in various complexes.

Computational and Theoretical Investigations of Tetrametaphosphate Chemistry

Molecular Dynamics Simulations of Tetrametaphosphate in Solution

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the system's dynamic evolution and thermodynamic properties.

In a biological or chemical context, the tetrametaphosphate ion is almost always in an aqueous solution. The interaction with solvent molecules (primarily water) is critical to its structure and function. While specific MD simulations focused on tetrametaphosphate are not widely published, such studies would provide key insights into:

Hydration Shell Structure: MD simulations can characterize the arrangement of water molecules in the immediate vicinity of the ion. This includes calculating radial distribution functions to determine the average distance of water molecules from the phosphorus and oxygen atoms of the ion and determining the coordination number, or the number of water molecules in the first hydration shell. mdpi.com Studies on other ions have shown that the hydration shell is crucial for stability and reactivity. researchgate.net

Conformational Dynamics: The eight-membered ring of tetrametaphosphate is not rigid. MD simulations can explore the conformational landscape of the ion in solution, revealing the different chair, boat, or twisted conformations it can adopt and the timescales for interconversion between them. This flexibility can be crucial for its ability to bind to enzymes or other molecules.

Transport Properties: Simulations can be used to calculate the diffusion coefficient of the this compound in water, which is a fundamental measure of its mobility in solution.

As a highly charged anion ([P₄O₁₂]⁴⁻), tetrametaphosphate will strongly interact with positive counter-ions (cations) in solution. This interaction can lead to the formation of ion pairs or larger aggregates. Computational methods are essential for understanding the structure and dynamics of these species, which are often difficult to characterize experimentally. researchgate.net

Structure of Ion Pairs: Quantum chemical calculations could be used to determine the preferred geometry of an ion pair, for example, between a sodium or potassium ion and the tetrametaphosphate anion. This would reveal whether the cation binds to a single oxygen atom, bridges between two, or sits (B43327) above the ring.

Thermodynamics of Association: MD simulations, often enhanced with techniques like umbrella sampling or metadynamics, can be used to calculate the potential of mean force (PMF) for bringing a cation and the this compound together. The PMF provides the free energy profile of the association process, allowing for the calculation of binding affinities and the identification of different types of ion pairs, such as contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). consensus.app

Influence on Aggregation: At higher concentrations, the interplay of ion-ion and ion-solvent interactions can lead to the formation of larger ionic clusters. MD simulations are well-suited to model these aggregation phenomena and to understand how factors like concentration and the type of cation influence the size and structure of these clusters. nih.gov

Computational Studies of Reaction Mechanisms Involving Tetrametaphosphate

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, calculate activation barriers, and determine reaction kinetics and thermodynamics.

Computational studies have provided significant insight into the reactivity of tetrametaphosphate with nucleophiles. A key study using DFT calculations investigated the reaction of a tetrametaphosphate derivative with azide (B81097) as a model nucleophile. nih.gov The findings revealed two competing reaction pathways:

Attack at Q³ Phosphorus: Nucleophilic attack at a phosphorus atom that is part of the four-membered ring leads to ring-opening and the formation of a linear tetraphosphate (B8577671) derivative. This pathway is kinetically controlled.

Attack at Q² Phosphorus: Attack at a different phosphorus site can lead to a rearrangement, yielding a more thermodynamically stable orthophosphoryl-trimetaphosphate isomer. nih.gov

The calculations showed that the thermodynamic barrier to form the linear tetrametaphosphate isomer is lower than the barrier to form the thermodynamically preferred, rearranged trimetaphosphate isomer. nih.gov This computational result explains the experimental observation that reactions with nucleophiles like alcohols or amines, which involve an irreversible proton transfer step, yield the kinetically controlled linear tetraphosphate product. nih.gov This dual reactivity, uncovered through computational analysis, highlights the ion's utility as a selective phosphorylating agent in chemical synthesis. nih.gov

Transition State Analysis for Hydrolysis and Condensation Reactions

The stability and reactivity of the tetrametaphosphate ring are governed by the energetics of its hydrolysis and condensation reactions. Transition state analysis via computational methods has been crucial in understanding the mechanisms of these fundamental processes.

The hydrolysis of tetrametaphosphate is subject to both acid and base catalysis, with the lowest rate observed at a pH of approximately 7.5. researchgate.net The process begins with the cleavage of one P-O-P bond in the ring to form the linear tetraphosphate. researchgate.net Subsequent hydrolysis occurs preferentially at the terminal phosphate (B84403) groups, yielding triphosphate and orthophosphate. researchgate.net Computational studies on analogous phosphoryl transfer reactions, such as ATP hydrolysis, suggest that the uncatalyzed reaction proceeds through a dissociative, metaphosphate-like transition state. nih.gov This type of transition state is characterized by substantial cleavage of the bond between the phosphorus atom and the leaving group, with very little bond formation to the incoming nucleophile (water). nih.gov

Computational investigations into the reactions of activated tetrametaphosphate derivatives have provided more specific insights. For instance, the reaction of an activated tetrametaphosphate anion, [P₄O₁₁]²⁻, with a nucleophile like the azide ion was studied to understand product isomerism. nih.gov The calculations revealed two distinct pathways depending on the site of nucleophilic attack:

Attack at a Q³ phosphorus atom (a phosphorus atom bonded to three bridging oxygen atoms) leads to a substituted tetrametaphosphate derivative. nih.gov

Attack at a Q² phosphorus atom (a phosphorus atom bonded to two bridging oxygen atoms) results in the formation of a thermodynamically favored orthophosphoryl-trimetaphosphate isomer. nih.gov

These computational findings highlight the dual reactivity of the tetrametaphosphate ring, which is essential for its role in phosphorylation and condensation chemistry. Metadynamics simulations have also been employed to explore reaction energies and kinetic barriers, confirming that elevated temperatures are often required to form experimentally observed condensed phosphate species. researchgate.net

Table 1: Summary of Computational Findings on Tetrametaphosphate Transition States

| Reaction Type | Computational Method/Approach | Key Findings |

|---|---|---|

| Hydrolysis | Metadynamics Simulations | Reaction is first-order, acid/base catalyzed. researchgate.net Hydrolysis yields linear tetraphosphate, then triphosphate and orthophosphate. researchgate.net |

| Hydrolysis (by analogy) | Brønsted Analysis (on ATP) | Uncatalyzed hydrolysis proceeds via a dissociative, metaphosphate-like transition state with significant P-O bond cleavage. nih.gov |

| Nucleophilic Addition (Condensation) | Reaction Coordinate Calculation | Site of nucleophilic attack (Q² vs. Q³) on the [P₄O₁₁]²⁻ ring determines the isomeric product formed. nih.gov |

Catalytic Pathways Mediated by Tetrametaphosphate Species

Tetrametaphosphate and its derivatives are not only reactants but can also serve as intermediates or mediators in catalytic cycles, particularly for phosphorylation and condensation reactions. Computational studies help to map the energetic pathways of these catalytic processes.

A key strategy for harnessing the reactivity of tetrametaphosphate involves its coordination to metal centers. Theoretical investigations have explored how metal complexes can activate the P-O bonds of the metaphosphate ring. For example, molybdenum complexes have been shown to coordinate to tetrametaphosphate ions, which in turn activates the ring for subsequent phosphorylation reactions with nucleoside monophosphates (NMPs) and diphosphates (NDPs). nih.govacs.org This approach is particularly effective where traditional promoters like MgCl₂ fail to initiate the desired ring-opening reaction. nih.govacs.org

Activated tetrametaphosphate reagents, such as [PPN]₂[P₄O₁₁], have been developed as versatile platforms for tetraphosphorylation. nih.gov These reagents facilitate the condensation of a wide range of nucleophiles—including alcohols, amines, and other phosphates—under anhydrous conditions. nih.gov The reaction proceeds through a substituted tetrametaphosphate intermediate, which can then be ring-opened by a second nucleophile to yield linear, terminally-functionalized tetraphosphates. nih.gov This demonstrates a controlled, stepwise pathway for building complex phosphate chains mediated by a tetrametaphosphate species.

In the context of prebiotic chemistry, tetrametaphosphate has been proposed as a phosphorylating agent for the condensation of amino acids, although it is noted to be less reactive than its smaller counterpart, trimetaphosphate. frontiersin.org Metal ions, such as magnesium, can enhance its catalytic efficiency in these condensation reactions.

Table 2: Catalytic Systems and Pathways Involving Tetrametaphosphate

| Catalyst/Mediator System | Reaction Catalyzed | Computational/Theoretical Insight |

|---|---|---|

| Molybdenum Complexes (e.g., Mo(NCMe)₃(CO)₃) + Tetrametaphosphate | Phosphorylation of Nucleosides | Coordination of the metal to the phosphate ring activates it for nucleophilic attack and ring-opening, enabling the synthesis of nucleoside hexaphosphates. nih.govacs.org |

| Activated Tetrametaphosphate ([P₄O₁₁]²⁻) | Tetraphosphorylation of Nucleophiles (alcohols, amines) | Proceeds via a stable, substituted tetrametaphosphate intermediate which can be selectively ring-opened by a second nucleophile. nih.gov |

| Tetrametaphosphate + Mg²⁺ | Prebiotic Peptide Condensation | Magnesium ions enhance the catalytic efficiency of tetrametaphosphate in facilitating the condensation of oligoglycines. |

Predictive Modeling of Tetrametaphosphate Reactivity and Selectivity

Building on fundamental computational studies, predictive modeling aims to accelerate the discovery and design of new chemical systems involving tetrametaphosphate. By leveraging data-driven approaches like quantitative structure-activity relationships (QSAR) and machine learning (ML), it becomes possible to forecast the behavior of novel tetrametaphosphate analogues and design systems with tailored properties.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative structure-activity relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgajrconline.org While extensive QSAR studies on tetrametaphosphate analogues are not widely reported, the methodology provides a powerful framework for the predictive design of such compounds.

A hypothetical QSAR study on tetrametaphosphate analogues would involve several key steps:

Data Set Selection : A series of tetrametaphosphate analogues with varying substituents (e.g., on the phosphate backbone or as coordinated ligands) would be synthesized or computationally designed. Their "activity"—which could be catalytic efficiency, binding affinity to a target, or a specific material property—would be measured experimentally. rasayanjournal.co.in

Descriptor Calculation : For each analogue, a set of numerical descriptors representing its structural, electronic, and physicochemical properties (e.g., steric parameters, electrostatic potentials, topological indices) would be calculated. rasayanjournal.co.in

Model Development : Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Model Validation : The predictive power of the QSAR model would be rigorously tested using techniques like cross-validation and by predicting the activity of a set of compounds not used in the model's creation. nih.gov A high correlation coefficient (r²) and cross-validation coefficient (rCV²) would indicate a robust and predictive model. nih.gov

For tetrametaphosphate systems, such models could predict how modifying a coordinated ligand affects the catalytic rate of a phosphorylation reaction or how changing the counter-ion influences the stability of the ring in a specific solvent. This would enable the in silico screening of vast libraries of potential analogues to identify promising candidates for synthesis and testing.

Table 3: Conceptual Framework for a QSAR Study on Tetrametaphosphate Analogues

| Step in QSAR Workflow | Description | Hypothetical Application to Tetrametaphosphate |

|---|---|---|

| 1. Define Dataset & Activity | Select a series of related compounds and quantify a target property. | A series of [M(P₄O₁₂)L]ⁿ⁻ complexes where L is a variable ligand. The measured "activity" is the rate constant for a specific phosphorylation reaction. |

| 2. Calculate Descriptors | Generate numerical representations of molecular structure and properties. | Calculate descriptors for ligand L: Hammett parameters, molar volume, dipole moment, HOMO/LUMO energies. |

| 3. Build Mathematical Model | Find a statistical relationship between descriptors and activity. | Activity = c₀ + c₁(Steric) + c₂(Electronic) + ... |

| 4. Validate and Predict | Assess the model's accuracy and use it to predict new compounds. | Use the validated model to predict the catalytic rates for new, unsynthesized ligands (L') to prioritize experimental efforts. |

Machine Learning Approaches for Tetrametaphosphate System Design

Machine learning (ML) offers a more advanced, data-driven approach to designing chemical systems, capable of identifying complex, non-linear patterns in large datasets. rsc.org The application of ML to chemistry is rapidly expanding, with models being developed to predict reaction outcomes, discover new materials, and even elucidate reaction mechanisms. nih.govnih.gov

In the context of phosphate chemistry, ML models have already demonstrated significant utility. A notable example is the development of a model to predict ³¹P NMR chemical shifts based on the local atomic structure of various phosphate species. researchgate.net Such a tool is invaluable for interpreting complex spectra from dynamic simulations and experimental mixtures containing multiple phosphate compounds like tetrametaphosphate. researchgate.net

The potential applications of ML for tetrametaphosphate system design are extensive:

Reactivity Prediction : ML models can be trained on databases of known reactions to predict the major products, yields, or optimal conditions for reactions involving tetrametaphosphate and novel substrates. nih.gov This could guide the synthetic chemist in planning experiments for creating new functionalized tetraphosphates.

Catalyst Design : By learning from data on existing catalysts, ML algorithms could predict the catalytic performance of new materials incorporating tetrametaphosphate. For instance, a model could screen thousands of potential metal-tetrametaphosphate combinations to identify candidates with high activity and selectivity for a target reaction. chemcatbio.org

Materials Discovery : ML can accelerate the design of new materials, such as tetrametaphosphate-based polymers or glasses. nih.gov By correlating synthesis parameters with final material properties (e.g., mechanical strength, thermal stability), a model could propose novel formulations with desired characteristics. nih.gov

These predictive models, while computationally intensive to train, can ultimately provide insights and design principles that are not immediately obvious from human intuition or traditional modeling alone, thereby accelerating the innovation cycle for tetrametaphosphate chemistry. researchgate.netengineering.org.cn

Table 4: Potential Machine Learning Applications in Tetrametaphosphate Chemistry

| ML Application | Description | Potential for Tetrametaphosphate Systems |

|---|---|---|

| Property Prediction | Training a model to predict a property from structure. | Predicting ³¹P NMR shifts for complex mixtures, aiding in the characterization of reaction intermediates and products. researchgate.net |

| Reaction Outcome Prediction | Predicting the products and yields of a chemical reaction given the reactants and conditions. | Forecasting the outcome of ring-opening reactions of substituted tetrametaphosphates with various nucleophiles. nih.gov |

| Inverse Design | Generating new chemical structures or material compositions that are predicted to have a desired set of properties. | Designing novel ligands for metal-tetrametaphosphate complexes to maximize catalytic activity for a specific transformation. rsc.org |

| Automated Mechanism Elucidation | Using ML to explore reaction networks and identify the most plausible reaction pathways. | Mapping the complex hydrolysis and rearrangement pathways of tetrametaphosphate under various pH and temperature conditions. nih.gov |

Reactivity and Reaction Mechanisms of Tetrametaphosphate

Hydrolytic Stability and Degradation Pathways of Tetrametaphosphate

The cyclic structure of tetrametaphosphate confers greater stability against hydrolysis compared to its linear counterpart, tetraphosphate (B8577671), particularly in neutral to alkaline conditions. cdnsciencepub.com However, under specific conditions, the P-O-P bonds within the ring are susceptible to cleavage, leading to a cascade of linear polyphosphate products.

Kinetics and Thermodynamics of Ring Opening Reactions

The hydrolysis of tetrametaphosphate is a first-order reaction that proceeds via the opening of the cyclic ring to form the linear tetraphosphate anion. cdnsciencepub.comresearchgate.net This initial ring-opening is the rate-determining step in its complete degradation to orthophosphate. Studies have shown that the tetraphosphate anion subsequently hydrolyzes to triphosphate and orthophosphate, indicating a preferential attack on the terminal oxygen bridges of the linear intermediate rather than the central one. cdnsciencepub.comresearchgate.net

The ability of a cyclic monomer like tetrametaphosphate to undergo ring-opening polymerization is governed by both thermodynamic and kinetic factors. wiley-vch.de For polymerization to be favorable, the Gibbs free energy of polymerization (ΔGₚ) must be negative. This is typically influenced by the ring strain of the monomer; higher strain leads to a more favorable (more negative) enthalpy of polymerization (ΔHₚ). wiley-vch.de The process must also have a viable kinetic pathway for the conversion of the monomer into polymer repeating units. wiley-vch.de While specific thermodynamic data for tetrametaphosphate ring-opening is not extensively detailed in the provided results, the general principles of ring-opening polymerization suggest that the relief of ring strain is a significant driving force. wiley-vch.dentnu.no

Influence of pH and Ionic Strength on Hydrolysis

The rate of tetrametaphosphate hydrolysis is significantly influenced by the hydrogen ion concentration (pH) of the solution. cdnsciencepub.comresearchgate.net The reaction is subject to both acid and base catalysis, with the minimum rate of hydrolysis observed at a pH of approximately 7.5. cdnsciencepub.comresearchgate.net

In acidic solutions (pH < 7.5), the hydrolysis rate increases as the pH decreases. cdnsciencepub.comresearchgate.net Conversely, in alkaline solutions (pH > 7.5), the rate increases with increasing pH, demonstrating base catalysis. cdnsciencepub.comresearchgate.net This pH-dependent behavior is crucial in various applications and natural systems, as it dictates the persistence and transformation of the ion.

The effect of ionic strength on the hydrolysis of tetrametaphosphate is less pronounced than that of pH. nih.govresearchgate.net However, studies on other phosphate (B84403) species suggest that ionic strength can influence reaction rates by affecting the activity of the reacting species and the stability of transition states. globalauthorid.com For instance, in the adsorption of phosphate onto mineral surfaces, both pH and ionic strength play combined roles, affecting surface charge and the formation of surface complexes. conicet.gov.ar

| Parameter | Condition | Effect on Hydrolysis Rate | Reference |

|---|---|---|---|

| pH | < 7.5 | Increases with decreasing pH (acid catalysis) | cdnsciencepub.comresearchgate.net |

| pH | ≈ 7.5 | Minimum rate of hydrolysis | cdnsciencepub.comresearchgate.net |

| pH | > 7.5 | Increases with increasing pH (base catalysis) | cdnsciencepub.comresearchgate.net |

| Ionic Strength | Variable | Generally less significant than pH; can influence rates by affecting species activity | nih.govresearchgate.netglobalauthorid.com |

Condensation and Polymerization Reactions of Tetrametaphosphate

Tetrametaphosphate can act as a building block for the synthesis of more complex phosphate structures through condensation and polymerization reactions. These processes are fundamental to the production of various polyphosphate materials.

Formation of Higher Cyclic and Linear Polyphosphates

Under certain conditions, tetrametaphosphate can participate in condensation reactions to form larger polyphosphate chains. nih.gov These reactions often occur at elevated temperatures or in the presence of condensing agents. The process can lead to the formation of linear polyphosphates with a higher degree of polymerization. researchgate.net For instance, the heating of sodium polyphosphates can result in the formation of trimetaphosphate, suggesting that cyclic species can be both reactants and products in complex phosphate equilibria. researchgate.netinchem.org The synthesis of nucleoside tetraphosphates directly from nucleosides using tetrametaphosphate highlights its utility as a phosphorylating agent, bypassing intermediate steps required with other phosphate reagents.

Mechanistic Insights into Oligomerization Processes

The oligomerization of phosphates involves the sequential addition of phosphate units. In the context of phosphorus chemistry, the oligomerization of diphosphorus (B173284) units is proposed to proceed through additions at π-bonds and weak σ-bonds, forming three-membered ring intermediates. nih.gov While this specific mechanism describes the formation of red phosphorus from smaller units, the general principle of activating and adding phosphate units is relevant. Tetrametaphosphate, being a stable cyclic species, can be activated for further reactions. For example, the synthesis of dihydrogen tetrametaphosphate, [P₄O₁₂H₂]²⁻, and its subsequent conversion to a tetrametaphosphate anhydride (B1165640), [P₄O₁₁]²⁻, creates a highly reactive species capable of phosphorylating other molecules. researchgate.netacs.orgacs.org This anhydride demonstrates how the tetrametaphosphate ring can be modified to facilitate its role as a precursor in polymerization or condensation reactions. acs.org

Ligand Exchange Kinetics and Mechanisms in Tetrametaphosphate Complexes

Tetrametaphosphate is an effective ligand, forming stable complexes with various metal ions, particularly divalent metals like Mg²⁺ and Co²⁺, often in an octahedral geometry. The kinetics and mechanisms of ligand exchange in these complexes are critical for understanding their reactivity and function in different chemical environments.

The process of ligand exchange involves the substitution of one ligand in a metal complex with another. The rates of these reactions can be studied using techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the quantitative investigation of solution-phase equilibria and the determination of dissociation rates. nih.govnih.gov The mechanism of ligand substitution can be associative, dissociative, or interchange, depending on the nature of the metal center, the ligands, and the reaction conditions. acs.org

For tetrametaphosphate complexes, ligand exchange would involve the displacement of the entire cyclic phosphate anion or the opening of the ring to facilitate coordination changes. Studies on other copper(II) complexes with macrocyclic ligands have shown that ligand exchange can be a multi-step process, with rates dependent on the concentration of the incoming ligand. inorgchemres.orgchem-soc.si The stability of the resulting complex often drives the reaction, with more flexible or strongly binding ligands replacing weaker ones. chem-soc.si While specific kinetic data for ligand exchange on tetrametaphosphate complexes is not abundant in the provided search results, the synthesis of various metal-tetrametaphosphate complexes via protonolysis of dihydrogen tetrametaphosphate suggests that the tetrametaphosphate ligand can be readily incorporated into a metal's coordination sphere. acs.orgacs.org

| Compound Name |

|---|

| Tetrametaphosphate |

| Tetraphosphate |

| Triphosphate |

| Orthophosphate |

| Trimetaphosphate |

| Phosphorus pentoxide |

| Sodium tetrametaphosphate |

| Magnesium |

| Cobalt |

| Dihydrogen tetrametaphosphate |

| Tetrametaphosphate anhydride |

| Nucleoside tetraphosphates |

| Diphosphorus |

| Copper |

Substitution Reactions at the Metal Center

Substitution reactions are fundamental to the formation of tetrametaphosphate metal complexes. scribd.com A key strategy involves the use of dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻) as a precursor in protonolysis reactions. acs.orgmit.edu This diacidic species, which can be synthesized and isolated as its organic-soluble bis(triphenylphosphine)iminium ([PPN]⁺) salt, readily reacts with metal complexes bearing basic ligands, such as metal amides. acs.orgmit.edunih.gov

For instance, the reaction of [PPN]₂[P₄O₁₂H₂] with metal(II) bis(hexamethyldisilazide) complexes of tin(II) and chromium(II) leads to the substitution of the amide ligands and the formation of novel tetrametaphosphate complexes. acs.orgnih.gov This protonolysis method is advantageous as it proceeds under mild conditions and allows for the synthesis of a potential family of p- and d-block metal tetrametaphosphate materials. acs.orgmit.edu

Detailed research findings on these substitution reactions include:

Reaction with Tin(II) bis(hexamethyldisilazide): The reaction with one equivalent of Sn(HMDS)₂ in acetonitrile (B52724) at room temperature is rapid, affording the monomeric κ⁴-tetrametaphosphate complex, [Sn(P₄O₁₂)]²⁻, in 78% yield. acs.orgnih.gov In this complex, the tin atom is coordinated to four oxygen atoms of the tetrametaphosphate ring in a tetragonal pyramidal geometry. acs.org

Reaction with Chromium(II) bis(hexamethyldisilazide): In contrast, the reaction with Cr(HMDS)₂ yields a dimeric bis(μ₂,κ²,κ²)-tetrametaphosphate derivative, [Cr₂(P₄O₁₂)]⁴⁻, in 82% yield. acs.orgnih.gov

Reaction with Titanyl Acetylacetonate (B107027): Dihydrogen tetrametaphosphate reacts with [OTi(acac)₂]₂ to form a bis(μ₂,κ²,κ²)-tetrametaphosphate titanyl dimer, [OTiP₄O₁₂]₂⁴⁻. acs.orgnih.gov This reaction involves the substitution of the acetylacetonate (acac) ligands, which are protonated and easily separated as byproducts. acs.orgmit.edu

These reactions exemplify nucleophilic substitution, where the tetrametaphosphate anion acts as a nucleophile, replacing ligands on the metal center. scribd.com The mechanism can be broadly classified as dissociative (SN1), associative (SN2), or an interchange mechanism, depending on the specific reactants and conditions. scribd.com

Intramolecular Rearrangements within Coordination Spheres

Intramolecular rearrangements involve the reorganization of atoms or groups within a single molecule. In coordination chemistry, this can manifest as linkage isomerism, where a ligand can bind to a metal center through different atoms. wikipedia.org While specific examples of intramolecular rearrangements within the coordination spheres of pre-formed tetrametaphosphate-metal complexes are not extensively documented in the provided research, related chemistry suggests possibilities.

For example, the reaction of tetrametaphosphate anhydride ([P₄O₁₁]²⁻) with nucleophiles can lead to different isomeric products. Computational studies on the addition of azide (B81097) to [P₄O₁₁]²⁻ show two potential pathways: nucleophilic attack at a Q³ phosphorus atom yields a substituted tetrametaphosphate derivative, while attack at a Q² phosphorus atom can produce a thermodynamically favored orthophosphoryl-trimetaphosphate isomer. nih.gov This indicates the potential for the tetrametaphosphate framework itself to undergo rearrangement upon reaction.

The concept of linkage isomerism arises when a ligand, known as an ambidentate ligand, can bond in multiple ways. wikipedia.org Classic examples include the thiocyanate/isothiocyanate (SCN⁻/NCS⁻) and nitro/nitrito (NO₂⁻/ONO⁻) ligands. wikipedia.org While the tetrametaphosphate ion primarily coordinates through its oxygen atoms, functionalized derivatives could potentially exhibit such behavior. For instance, the formation of tetrametaphosphate phosphoramidates via reaction with amines introduces P-N bonds, creating new potential coordination sites. nih.gov Should such a modified ligand coordinate to a metal, an intramolecular rearrangement could, in principle, involve a shift in the coordinating atom, analogous to other linkage isomerizations. wikipedia.org

Redox Chemistry of Tetrametaphosphate and its Metal Complexes

The redox chemistry of tetrametaphosphate complexes is crucial for their potential applications in areas like catalysis and energy storage. The ability of the metal center to undergo changes in oxidation state, influenced by the tetrametaphosphate ligand, is a key aspect of their reactivity.

Electrochemical Characterization of Tetrametaphosphate Species

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox behavior of tetrametaphosphate complexes. These studies provide information on reduction and oxidation potentials, the reversibility of redox processes, and the stability of different oxidation states.

Research has provided electrochemical data for several tetrametaphosphate-metal systems:

Copper(II) Tetrametaphosphate: Polarographic studies of copper(II) tetrametaphosphate complexes revealed essentially reversible anodic-cathodic waves. acs.org The stability of the complexes was determined from the shift in potential upon complex formation. It was found that two tetrametaphosphate ions can bind to a Cu(II) ion, with the tetrametaphosphate ligand showing stronger bonding compared to trimetaphosphate, likely due to its greater flexibility. acs.org

Vanadocene Tetrametaphosphate: The electrochemical analysis of vanadocene tetrametaphosphate derivatives has also been reported, highlighting the redox activity of these organometallic systems. acs.orgresearchgate.net

Titanyl Tetrametaphosphate: The titanyl tetrametaphosphate dimer, [OTiP₄O₁₂]₂⁴⁻, reacts with hydrogen peroxide to form a peroxotitanium(IV) complex, [O₂TiP₄O₁₂]₂⁴⁻. acs.orgnih.gov This peroxo complex can function as an oxygen atom transfer (OAT) reagent, oxidizing phosphorus(III) compounds and regenerating the original titanyl dimer, demonstrating a complete redox cycle. nih.govmit.edu

Nickel(II) Tetraamino-phthalocyanine: While not a simple tetrametaphosphate complex, layers of nickel(II) tetraamino-phthalocyanine (AmNiPc) deposited on an electrode exhibit clear redox behavior. Cyclic voltammetry shows a two-step reversible reduction process attributed to the phthalocyanine (B1677752) ring. nih.gov

The table below summarizes key electrochemical findings for tetrametaphosphate-related species.

| Complex/Species | Method | Key Findings | Reference |

|---|---|---|---|

| Copper(II) Tetrametaphosphate | Polarography | Reversible anodic-cathodic waves. Logarithms of stepwise formation constants for Cu(II) with two P₄O₁₂⁴⁻ ligands are 3.04 ± 0.03 and 1.24 ± 0.05. | acs.org |

| [OTiP₄O₁₂]₂⁴⁻ / [O₂TiP₄O₁₂]₂⁴⁻ | Chemical Redox Reaction | The peroxo complex oxidizes P(OMe)₃, PPh₃, and SMe₂ at ambient temperature, regenerating the titanyl dimer. This indicates a functional redox cycle. | nih.gov |